molecular formula C19H18ClN3OS B2968492 2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338750-05-3

2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2968492
CAS No.: 338750-05-3
M. Wt: 371.88
InChI Key: WQJBUQLARJTPPB-UHFFFAOYSA-N
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Description

The compound “2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that has been found to have various medicinal properties .

Scientific Research Applications

Metabolism and Excretion Studies

  • Mirabegron Metabolism : A study investigated the mass balance and metabolite profiles of Mirabegron, a β3-adrenoceptor agonist, highlighting the process of absorption, metabolism, and excretion in humans. This research offers insight into how similar compounds are metabolized and excreted, providing a foundation for understanding the metabolic pathways of complex organic compounds (Takusagawa et al., 2012).

Pharmacokinetics and Drug Metabolism

  • SB-649868 Disposition and Metabolism : Research on SB-649868, an orexin receptor antagonist, detailed its disposition and metabolism, indicating the importance of understanding pharmacokinetics for therapeutic application and safety (Renzulli et al., 2011).

Antimicrobial and Antifungal Applications

  • Sertaconazole in Dermatophytosis and Pityriasis Versicolor : Studies demonstrated the therapeutic efficacy and safety of sertaconazole, an antimycotic, in treating superficial mycoses caused by dermatophytes and Pityriasis versicolor, showcasing the application of chemical compounds in treating infectious diseases (Nasarre et al., 1992; Pedragosa et al., 1992).

Safety and Toxicity Evaluations

  • Ebselen and Diphenyl Diselenide in Paracetamol Overdosage : The study on ebselen and diphenyl diselenide evaluated their effect on biochemical responses to paracetamol overdosage, reflecting the significance of researching compound safety and potential protective effects against drug-induced toxicity (Rocha et al., 2005).

Future Directions

The future directions for this compound could involve further studies on its potential antimicrobial and anticancer activities, as suggested by studies on similar compounds . These compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-23(11-14-5-3-2-4-6-14)12-18(24)22-19-21-17(13-25-19)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJBUQLARJTPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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